molecular formula C10H9IO B11850055 4-Iodo-6-methyl-2,3-dihydro-1H-inden-1-one

4-Iodo-6-methyl-2,3-dihydro-1H-inden-1-one

Cat. No.: B11850055
M. Wt: 272.08 g/mol
InChI Key: AULHSVRNRRUKOX-UHFFFAOYSA-N
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Description

4-Iodo-6-methyl-2,3-dihydro-1H-inden-1-one is a chemical compound that belongs to the class of indenones. Indenones are bicyclic compounds consisting of a benzene ring fused to a cyclopentene ring with a ketone group. The presence of iodine and a methyl group on the indenone structure makes this compound unique and potentially useful in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Iodo-6-methyl-2,3-dihydro-1H-inden-1-one typically involves the iodination of 6-methyl-2,3-dihydro-1H-inden-1-one. This can be achieved through electrophilic aromatic substitution using iodine and an oxidizing agent such as iodic acid or hydrogen peroxide. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination processes with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Iodo-6-methyl-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: The ketone group can be reduced to form alcohols or other reduced products.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar solvents.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction Reactions: Reducing agents like sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

Major Products

    Substitution Products: Various substituted indenones depending on the nucleophile used.

    Oxidation Products: Carboxylic acids, aldehydes, or other oxidized derivatives.

    Reduction Products: Alcohols or other reduced compounds.

Scientific Research Applications

4-Iodo-6-methyl-2,3-dihydro-1H-inden-1-one has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Potential use in the development of biologically active compounds and as a probe in biochemical studies.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Iodo-6-methyl-2,3-dihydro-1H-inden-1-one depends on its specific application. In chemical reactions, the iodine atom can act as a leaving group, facilitating nucleophilic substitution. The ketone group can participate in various redox reactions, influencing the compound’s reactivity and interaction with other molecules. Molecular targets and pathways involved in biological applications would depend on the specific context and require further research.

Comparison with Similar Compounds

Similar Compounds

    6-Methyl-2,3-dihydro-1H-inden-1-one: Lacks the iodine atom, making it less reactive in substitution reactions.

    4-Bromo-6-methyl-2,3-dihydro-1H-inden-1-one: Similar structure but with bromine instead of iodine, leading to different reactivity and applications.

    4-Chloro-6-methyl-2,3-dihydro-1H-inden-1-one: Contains chlorine instead of iodine, affecting its chemical properties and uses.

Uniqueness

4-Iodo-6-methyl-2,3-dihydro-1H-inden-1-one is unique due to the presence of the iodine atom, which enhances its reactivity in substitution reactions and provides distinct chemical properties compared to its halogenated analogs.

Properties

Molecular Formula

C10H9IO

Molecular Weight

272.08 g/mol

IUPAC Name

4-iodo-6-methyl-2,3-dihydroinden-1-one

InChI

InChI=1S/C10H9IO/c1-6-4-8-7(9(11)5-6)2-3-10(8)12/h4-5H,2-3H2,1H3

InChI Key

AULHSVRNRRUKOX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(CCC2=O)C(=C1)I

Origin of Product

United States

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